Lipophilicity (LogP) Head-to-Head Comparison: Ortho-Fluorinated vs. Non-Fluorinated Parent Schiff Base
The ortho-fluorinated target compound (CAS 646502-88-7) exhibits a calculated LogP of 4.03, compared to LogP of 3.89 for the non-fluorinated direct analog Benzenamine, N-[1-(2-thienyl)ethylidene]- (CAS 17424-76-9), representing a ΔLogP of +0.14 . This modest but measurable increase in lipophilicity is consistent with the well-documented effect of aromatic fluorine substitution on LogP and carries implications for membrane permeability, tissue distribution, and chromatographic retention behavior [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.03 (calculated) |
| Comparator Or Baseline | CAS 17424-76-9 (non-fluorinated analog): LogP = 3.89 (calculated) |
| Quantified Difference | ΔLogP = +0.14 (approximately 3.6% increase in lipophilicity) |
| Conditions | Calculated LogP values from Chemsrc database using standardized computational method; both compounds share identical PSA (40.60 Ų) and core scaffold |
Why This Matters
Even small ΔLogP shifts can alter a compound's partitioning behavior in extraction, chromatography, and biological assays, making fluorination status a critical specification for reproducible experimental outcomes.
- [1] Zhang, Q., et al. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry (ACS), 2021. In aromatic compounds, fluorine substitution generally increases LogP values. View Source
